4-Chlorobenzothiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNS/c8-5-2-1-3-6-7(5)9-4-10-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEPGHPDQJOYGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70445303 | |
| Record name | 4-chlorobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70445303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3048-45-1 | |
| Record name | 4-chlorobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70445303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 4 Chlorobenzothiazole and Its Derivatives
Direct Synthesis Approaches to the 4-Chlorobenzothiazole Core
The formation of the this compound nucleus can be achieved through two main strategies: building the heterocyclic ring system from a pre-chlorinated benzene (B151609) derivative or by direct functionalization of a pre-formed benzothiazole (B30560).
Cyclocondensation Reactions for Benzothiazole Ring Formation
Cyclocondensation reactions represent a fundamental approach to constructing the benzothiazole ring system. These methods typically involve the reaction of a 2-aminothiophenol (B119425) derivative with a one-carbon electrophile. For the synthesis of this compound, the key precursor is 2-amino-3-chlorothiophenol (B1280593).
One established method involves the reaction of 2-amino-3-chlorothiophenol with formic acid. This reaction, often carried out at elevated temperatures, results in the direct formation of the this compound ring. The formic acid serves as the source of the C-2 carbon of the thiazole (B1198619) ring.
Another approach utilizes the reductive cyclization of bis(2-amino-6-chlorophenyl) disulfide. In a catalyst-free system, this disulfide can react with carbon dioxide in the presence of an amine-borane complex (BH₃NH₃) to yield this compound. nih.gov This method is notable for its use of readily available reagents and avoidance of metal catalysts. nih.gov
| Starting Material | Reagent(s) | Product | Notes |
| 2-Amino-3-chlorothiophenol | Formic Acid | This compound | Direct one-step cyclization. |
| Bis(2-amino-6-chlorophenyl) disulfide | CO₂, BH₃NH₃ | This compound | Catalyst-free reductive cyclization. nih.gov |
Functionalization of Pre-formed Benzothiazoles (e.g., Chlorination at C-4)
The direct and regioselective chlorination of the C-4 position of a pre-formed benzothiazole ring presents a significant synthetic challenge. Electrophilic aromatic substitution reactions on the benzothiazole nucleus are known to be influenced by the electron-donating or -withdrawing nature of existing substituents and the reaction conditions. Generally, electrophilic attack on the benzothiazole ring tends to occur at the 4, 5, 6, or 7-positions. However, achieving selective chlorination solely at the C-4 position is not a commonly reported or straightforward transformation and often leads to a mixture of isomers, making it a less synthetically viable route compared to building the ring from a pre-chlorinated precursor.
Synthesis of 2-Substituted-4-Chlorobenzothiazole Analogues
The C-2 position of the benzothiazole ring is particularly amenable to a variety of functionalization reactions, allowing for the introduction of diverse substituents onto the this compound scaffold.
Nucleophilic Substitution at C-2 (e.g., formation of 2-amino-4-chlorobenzothiazole)
The synthesis of 2-amino-4-chlorobenzothiazole (B128024) is a well-established process. One common method involves the oxidative cyclization of N-(2-chlorophenyl)thiourea. This reaction can be effected using bromine in a suitable solvent, leading to the direct formation of the 2-amino-4-chlorobenzothiazole hydrochloride salt. Subsequent neutralization affords the free amine. This synthetic route is efficient and provides good yields of the desired product.
| Starting Material | Reagent(s) | Product | Reference |
| N-(2-chlorophenyl)thiourea | Bromine | 2-Amino-4-chlorobenzothiazole | google.com |
Alkylation Reactions (e.g., Synthesis of 2-isopropoxy-4-chlorobenzothiazole)
The introduction of alkoxy groups at the C-2 position can be achieved through nucleophilic substitution of a suitable leaving group, typically a halogen, at this position. The synthesis of 2-isopropoxy-4-chlorobenzothiazole (B8379317) can be accomplished by reacting 2,4-dichlorobenzothiazole (B1293921) with sodium isopropoxide. The isopropoxide anion acts as a nucleophile, displacing the more reactive chlorine atom at the C-2 position. This reaction is typically carried out in an aprotic solvent.
| Starting Material | Reagent(s) | Product |
| 2,4-Dichlorobenzothiazole | Sodium Isopropoxide | 2-Isopropoxy-4-chlorobenzothiazole |
Cross-Coupling Methodologies for C-2 Functionalization (e.g., Suzuki-Miyaura coupling)
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. These reactions can be employed to introduce aryl or heteroaryl substituents at the C-2 position of the this compound core. The general strategy involves the coupling of a 2-halo-4-chlorobenzothiazole (e.g., 2-bromo-4-chlorobenzothiazole) with a boronic acid or boronic ester in the presence of a palladium catalyst and a base.
For instance, the reaction of 2-bromo-4-chlorobenzothiazole (B1329740) with an arylboronic acid, catalyzed by a palladium complex such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base like sodium carbonate, would yield a 2-aryl-4-chlorobenzothiazole. The choice of catalyst, ligand, base, and solvent can significantly influence the efficiency and outcome of the reaction.
| Substrate | Coupling Partner | Catalyst | Product |
| 2-Bromo-4-chlorobenzothiazole | Arylboronic Acid | Pd(PPh₃)₄ | 2-Aryl-4-chlorobenzothiazole |
Synthesis of Advanced this compound-Containing Heterocyclic Systems
The this compound moiety serves as a valuable building block for the synthesis of more complex heterocyclic systems. By leveraging the reactivity of functional groups attached to the benzothiazole core, chemists can construct fused or appended ring systems with diverse biological and material properties.
Thiazolidinone derivatives are a well-known class of heterocyclic compounds with a broad spectrum of pharmacological activities. The incorporation of a this compound moiety into the thiazolidinone scaffold is a common strategy to create novel molecular entities. The general synthetic route to these compounds involves a multi-step process, beginning with the appropriate 2-amino-4-chlorobenzothiazole precursor.
The synthesis typically commences with the formation of a Schiff base (an imine) by the condensation of 2-amino-4-chlorobenzothiazole with various substituted aromatic aldehydes. This reaction is often catalyzed by a few drops of a strong acid, such as concentrated sulfuric acid, and is carried out in a suitable solvent like ethanol (B145695) under reflux conditions.
The resulting Schiff bases are then cyclized with a mercaptoacetic acid, such as thioglycolic acid, to form the thiazolidinone ring. This cyclocondensation reaction is commonly carried out in a high-boiling solvent like dioxane and may be facilitated by a dehydrating agent or a Lewis acid catalyst, such as anhydrous zinc chloride, to promote the ring closure. The reaction mixture is typically refluxed for several hours to ensure complete conversion. The general reaction scheme is depicted below:
General Synthesis of 4-Thiazolidinone Derivatives of this compound
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | 2-Amino-4-chlorobenzothiazole, Substituted Aromatic Aldehyde | Ethanol, conc. H₂SO₄ (cat.), Reflux | Schiff Base (Imine) |
This synthetic strategy allows for considerable molecular diversity, as a wide variety of substituted aldehydes can be employed to generate a library of thiazolidinone derivatives. The final products are typically isolated by filtration after cooling the reaction mixture and neutralizing any excess acid. Recrystallization from a suitable solvent, such as ethanol, is often employed to obtain the purified product.
Azetidinones, also known as β-lactams, are another class of heterocyclic compounds of significant interest, most notably as the core structural motif in penicillin and cephalosporin (B10832234) antibiotics. The synthesis of azetidinone derivatives containing a this compound fragment follows a similar initial pathway to that of the thiazolidinones, starting with the formation of a Schiff base.
The key step in the construction of the azetidinone ring is the [2+2] cycloaddition reaction between the Schiff base and a ketene, which is typically generated in situ from an acetyl chloride derivative in the presence of a base. Chloroacetyl chloride is a common reagent for this purpose. The reaction is usually carried out in an inert solvent, such as dimethylformamide (DMF) or chloroform, with a tertiary amine base like triethylamine (B128534) to scavenge the hydrogen chloride byproduct.
The reaction mechanism involves the acylation of the Schiff base with chloroacetyl chloride, followed by a base-mediated cyclization to form the four-membered azetidinone ring. The stereochemistry of the resulting β-lactam can be influenced by the reaction conditions and the nature of the substituents on the reactants.
General Synthesis of Azetidinone Derivatives of this compound
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | 2-Amino-4-chlorobenzothiazole, Substituted Aromatic Aldehyde | Ethanol, conc. H₂SO₄ (cat.), Reflux | Schiff Base (Imine) |
The resulting azetidinone derivatives can be isolated by pouring the reaction mixture into cold water and extracting the product with an organic solvent. Further purification is typically achieved through chromatographic techniques or recrystallization.
Novel Synthetic Pathways and Mechanistic Considerations
Beyond the classical synthetic routes, contemporary research focuses on developing novel and more efficient pathways for the synthesis of benzothiazoles, including this compound. These modern approaches often involve advanced organometallic chemistry and a deeper understanding of reaction mechanisms to achieve higher selectivity and functional group tolerance.
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. nih.gov This strategy relies on the use of a directing metalation group (DMG), which is a functional group that can coordinate to an organolithium reagent, thereby directing deprotonation to the adjacent ortho position. nih.gov This creates a stabilized aryllithium intermediate that can then react with various electrophiles to introduce a wide range of substituents with high precision. nih.gov
In the context of benzothiazole synthesis, a DoM approach can be envisioned where a suitable DMG on a substituted aniline (B41778) precursor directs lithiation to the position that will ultimately become part of the fused thiazole ring. For example, a protected amine or a methoxy (B1213986) group can serve as a DMG. Following ortho-lithiation, the introduction of a sulfur-containing electrophile would set the stage for subsequent cyclization to the benzothiazole core.
Aryne-mediated cyclization represents another sophisticated strategy for benzothiazole synthesis. beilstein-journals.org Arynes are highly reactive intermediates that can undergo a variety of cycloaddition and insertion reactions. mdpi.com In this approach, an ortho-haloaniline derivative bearing a thioamide or a related sulfur-containing functional group can be treated with a strong base to generate an aryne intermediate. beilstein-journals.org Intramolecular trapping of the aryne by the sulfur nucleophile, followed by protonation, leads to the formation of the benzothiazole ring system. beilstein-journals.org This method allows for the construction of the benzothiazole core under relatively mild conditions and can tolerate a variety of functional groups. beilstein-journals.org A notable advantage of this strategy is the potential for the synthesis of 7-substituted benzothiazoles, a substitution pattern that can be challenging to achieve through classical methods. beilstein-journals.org
The formation of the 2-aminobenzothiazole (B30445) scaffold often proceeds through an oxidative ring closure mechanism. A common and widely studied method is the reaction of an arylthiourea with an oxidizing agent. This process, known as the Hugershoff reaction, involves the intramolecular electrophilic cyclization of the arylthiourea onto the aromatic ring.
More contemporary, metal-free approaches utilize molecular oxygen as a green oxidant in the presence of a catalytic amount of iodine. The proposed mechanism for this type of reaction involves several key steps:
Enolization/Tautomerization : The reaction may initiate with the tautomerization of a precursor like a cyclohexanone (B45756) to its enol form.
α-Halogenation : In the presence of iodine, the enol undergoes α-iodination.
Nucleophilic Substitution : The thiourea (B124793) then acts as a nucleophile, displacing the iodide.
Cyclization : An intramolecular cyclization occurs, forming the thiazole ring.
Dehydrogenation : The final step is an oxidative dehydrogenation to form the aromatic benzothiazole ring system, with molecular oxygen serving as the terminal oxidant.
This method is environmentally benign and offers a practical alternative to traditional methods that often require stoichiometric amounts of harsh oxidizing agents. The use of catalytic iodine and molecular oxygen makes this a highly efficient and atom-economical process for the synthesis of 2-aminobenzothiazoles.
Optimization of Synthetic Yields and Purity on Research Scale
Optimizing the synthetic yield and purity of this compound and its derivatives on a research scale is crucial for obtaining sufficient quantities of material for further studies and for ensuring the reliability of biological and chemical data. The optimization process typically involves a systematic investigation of various reaction parameters.
Key Parameters for Optimization
| Parameter | Influence on Reaction | Optimization Strategy |
| Catalyst | The choice of catalyst can significantly impact the reaction rate and selectivity. For instance, in condensation reactions, the strength and concentration of an acid or base catalyst can be critical. In cross-coupling reactions, the metal center and the ligands of the catalyst play a pivotal role. | Screening a variety of catalysts (e.g., different Lewis acids, transition metal complexes) and varying their loading to find the most efficient system. |
| Solvent | The solvent can affect the solubility of reactants, the stability of intermediates, and the overall reaction rate. | Testing a range of solvents with different polarities and boiling points to identify the optimal medium for the reaction. |
| Temperature | Reaction temperature influences the rate of reaction and the formation of byproducts. Higher temperatures can accelerate the reaction but may also lead to decomposition or side reactions. | Conducting the reaction at various temperatures to find the balance between a reasonable reaction time and minimal byproduct formation. |
| Reaction Time | The duration of the reaction is important to ensure complete conversion of the starting materials. Insufficient reaction time can lead to low yields, while excessively long times may result in the formation of degradation products. | Monitoring the reaction progress over time using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. |
Purification Techniques
After the reaction is complete, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts. Common purification methods employed on a research scale include:
Recrystallization : This is a widely used technique for purifying solid compounds. It involves dissolving the crude product in a hot solvent and then allowing it to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution.
Column Chromatography : This is a versatile purification technique that separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel or alumina). It is particularly useful for separating complex mixtures and for purifying non-crystalline products.
Distillation : For liquid products, distillation can be an effective purification method, separating components based on differences in their boiling points.
By systematically optimizing these reaction conditions and employing appropriate purification techniques, researchers can significantly improve the yield and purity of this compound and its derivatives, facilitating their further investigation and application.
Advanced Spectroscopic and Computational Characterization of 4 Chlorobenzothiazole Derivatives
Comprehensive Structural Elucidation Techniques
A suite of analytical techniques is employed to meticulously determine the structure of 4-chlorobenzothiazole derivatives, with each method providing unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Regio- and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound derivatives in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous confirmation of the molecular structure. researchgate.net
In the ¹H NMR spectrum of this compound, the protons on the aromatic ring typically appear in the range of 7.15–7.90 ppm. researchgate.net The exact chemical shifts and coupling patterns are dictated by the position of the chloro substituent and any other functional groups on the benzothiazole (B30560) core. For instance, the proton ortho to the chlorine atom is expected to be influenced by its electron-withdrawing nature.
The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atom attached to the chlorine (C4) will exhibit a characteristic chemical shift, and other carbons in the benzothiazole ring system will have distinct signals that can be assigned based on established data for similar heterocyclic compounds. nih.gov
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for definitive assignments. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations. These experiments are crucial for confirming the regiochemistry of substitution on the benzothiazole ring. nih.gov
Table 1: Representative NMR Data for Benzothiazole Derivatives
| Nucleus | Chemical Shift Range (ppm) | Notes |
|---|---|---|
| ¹H | 7.15 - 8.22 | Aromatic protons, specific shifts depend on substituents. researchgate.net |
| ¹³C | 115 - 168 | Aromatic and heterocyclic carbons. nih.gov |
| ¹H (N-H) | 8.35 - 9.73 | Amide protons in derivatives, often appear as singlets. nih.gov |
Vibrational Spectroscopy (Infrared (IR) and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies. mdpi.com These methods are effective for analyzing samples in solid or liquid states and are often used in conjunction with computational calculations to assign the observed vibrational modes accurately. mdpi.comscirp.org
The IR and Raman spectra of benzothiazole derivatives exhibit several characteristic bands:
C-H stretching: Aromatic C-H stretching vibrations typically appear in the 3000–3100 cm⁻¹ region.
C=N and C=C stretching: The stretching vibrations of the C=N bond within the thiazole (B1198619) ring and the C=C bonds of the benzene (B151609) ring give rise to a series of bands between 1400 and 1650 cm⁻¹. mdpi.com
C-S stretching: The C-S stretching vibration of the thiazole ring is typically observed in the 600-800 cm⁻¹ range.
C-Cl stretching: A key vibration for this compound is the C-Cl stretching mode, which is expected to produce a distinct band in the fingerprint region, typically between 600 and 800 cm⁻¹.
Computational studies using Density Functional Theory (DFT) can simulate the vibrational spectra, aiding in the precise assignment of each experimental band to a specific molecular motion. mdpi.com
Table 2: Key Vibrational Frequencies for Substituted Benzothiazoles
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H stretch | 3000 - 3100 | IR, Raman |
| C=N stretch | 1600 - 1650 | IR, Raman |
| C=C stretch (aromatic) | 1400 - 1600 | IR, Raman |
| C-Cl stretch | 600 - 800 | IR, Raman |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides the exact molecular weight of this compound and offers insights into its structure through analysis of its fragmentation patterns. nih.gov For this compound (C₇H₄ClNS), the calculated molecular weight is approximately 169.63 g/mol . nih.gov In the mass spectrum, the molecular ion peak (M⁺) would appear at an m/z (mass-to-charge ratio) corresponding to this mass.
A characteristic feature in the mass spectrum of a chlorine-containing compound is the presence of an isotopic peak at M+2. Due to the natural abundance of the ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%) isotopes, two molecular ion peaks will be observed: one for the molecule containing ³⁵Cl (M⁺) and another, approximately one-third the intensity, for the molecule containing ³⁷Cl (M+2⁺). This isotopic pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.
Electron impact (EI) ionization often leads to the fragmentation of the molecular ion. The fragmentation pattern of this compound can reveal structural information. Common fragmentation pathways for benzothiazoles may include:
Loss of the chlorine atom.
Cleavage of the thiazole ring, potentially leading to the loss of HCN or sulfur-containing fragments.
Formation of a stable benzothiazolium cation.
Studying these fragments helps to piece together the molecular structure and confirm the identity of the compound. nih.gov
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | m/z (for ³⁵Cl) | Description |
|---|---|---|
| [C₇H₄³⁵ClNS]⁺ | 169 | Molecular Ion (M⁺) |
| [C₇H₄³⁷ClNS]⁺ | 171 | Isotopic Molecular Ion (M+2⁺) |
| [C₇H₄NS]⁺ | 134 | Loss of Cl radical |
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Studies
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within the molecule. The absorption of photons promotes electrons from a lower energy occupied molecular orbital (like the HOMO - Highest Occupied Molecular Orbital) to a higher energy unoccupied molecular orbital (like the LUMO - Lowest Unoccupied Molecular Orbital). shimadzu.com
The UV-Vis spectrum of benzothiazole and its derivatives is characterized by absorption bands corresponding to π → π* transitions within the conjugated aromatic system. researchgate.net The position of the maximum absorption wavelength (λmax) is sensitive to the extent of conjugation and the nature of substituents on the ring. researchgate.netlibretexts.org For this compound, the chloro group, being an auxochrome, can cause a small shift in the λmax compared to the parent benzothiazole molecule. The electronic transitions and their corresponding wavelengths can be accurately predicted using computational methods like Time-Dependent Density Functional Theory (TD-DFT). scirp.orgresearchgate.net
X-Ray Crystallography for Solid-State Structure Determination
The benzothiazole ring system is typically planar or nearly planar. nih.gov In the crystal lattice, molecules can be arranged in specific packing motifs, often stabilized by intermolecular interactions such as π-π stacking between the aromatic rings. For derivatives with hydrogen-bond donors or acceptors, hydrogen bonding plays a significant role in the crystal packing. mdpi.com Analysis of the crystal structure of a this compound derivative would precisely locate the chlorine atom and detail how it influences the solid-state packing and intermolecular contacts.
Computational Chemistry for Molecular Design and Property Prediction
Computational chemistry, particularly methods based on Density Functional Theory (DFT), serves as a powerful tool to complement and interpret experimental data for this compound derivatives. mdpi.comugm.ac.id These theoretical calculations provide deep insights into molecular structure, electronic properties, and reactivity.
DFT calculations are used to find the most stable (lowest energy) geometry of the molecule, predicting bond lengths and angles that can be compared with experimental data from X-ray crystallography. rsc.org Furthermore, computational methods can predict various spectroscopic properties:
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method can calculate ¹H and ¹³C NMR chemical shifts with good accuracy, aiding in the assignment of complex spectra. mdpi.com
Vibrational Spectra: DFT calculations can determine the vibrational frequencies and intensities of IR and Raman spectra. Comparing these calculated spectra with experimental ones allows for a detailed assignment of the vibrational modes. mdpi.com
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. scirp.orgscirp.org
A key aspect of computational analysis is the study of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's electronic properties, chemical reactivity, and the energy of its lowest-energy electronic transition observed in the UV-Vis spectrum. scirp.orgnih.gov A smaller HOMO-LUMO gap generally implies higher reactivity and a red-shift (longer wavelength) in the UV-Vis absorption. researchgate.netscirp.org Analysis of the spatial distribution of the HOMO and LUMO can also indicate regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov
Density Functional Theory (DFT) for Electronic Structure Optimization and Frontier Molecular Orbital Analysis
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometry and electronic properties of molecules like this compound and its derivatives.
Electronic Structure Optimization: The first step in a typical DFT study is the optimization of the molecular geometry. This process finds the lowest energy arrangement of the atoms in the molecule, corresponding to its most stable conformation. For benzothiazole derivatives, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can accurately predict bond lengths, bond angles, and dihedral angles. While specific experimental crystal structure data for this compound is not readily available in the literature for direct comparison, theoretical calculations for similar benzothiazole derivatives have shown good agreement with X-ray diffraction data. rsc.org These optimized structures are crucial as they form the basis for all subsequent property calculations.
Frontier Molecular Orbital (FMO) Analysis: The electronic and chemical reactivity of a molecule can be largely understood by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. wuxibiology.comyoutube.comyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For benzothiazole derivatives, the distribution and energies of these orbitals are influenced by the nature and position of substituents on the benzothiazole core. mdpi.com The chlorine atom at the 4-position in this compound, being an electron-withdrawing group, is expected to influence the electron density distribution and the energies of the HOMO and LUMO levels.
A hypothetical DFT calculation on this compound would yield specific energy values for its HOMO and LUMO. The visualization of these orbitals would show their spatial distribution across the molecule, indicating the most probable sites for electrophilic and nucleophilic attack. For instance, in many benzothiazole systems, the HOMO is often distributed over the benzene and thiazole rings, while the LUMO may be localized differently depending on the substituents. nbu.edu.sa
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
Note: These are representative values for illustrative purposes and are not derived from a specific published study on this compound.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD simulations allow the study of the time-dependent behavior of a molecular system, providing detailed information on conformational changes and interactions with the environment, such as solvents. nih.gov
Conformational Flexibility: While the benzothiazole ring system is relatively rigid, substituents attached to it can have rotational freedom, leading to different conformations. MD simulations can explore the potential energy surface of a this compound derivative to identify stable conformers and the energy barriers between them. By simulating the molecule's dynamics over time (typically nanoseconds to microseconds), one can observe how it flexes and changes shape at a given temperature. This is particularly important for understanding how the molecule might fit into a biological receptor's active site. nih.gov
Solvation Effects: The behavior of a molecule can be significantly different in a solution compared to the gas phase. MD simulations are particularly powerful for studying solvation effects. By placing the this compound molecule in a simulation box filled with explicit solvent molecules (e.g., water), one can observe the formation of a solvation shell around the solute. ru.nl
The simulation can reveal specific interactions, such as hydrogen bonding between the solvent and the heteroatoms of the benzothiazole ring. ru.nl It can also quantify properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from the solute. Understanding how this compound interacts with water is crucial for predicting its solubility and how it might behave in a biological environment. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov
Bioactivity Prediction: QSAR models are built using a dataset of compounds with known activities (e.g., inhibitory concentration against a specific enzyme or cell line). For each compound, a set of molecular descriptors is calculated. These descriptors are numerical values that represent different aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic properties. nih.govmdpi.com
For benzothiazole derivatives, various QSAR studies have been conducted to predict their potential as anticancer, antimicrobial, or antifungal agents. nih.gov These studies identify which molecular descriptors are most important for a particular biological activity. For example, a QSAR model might reveal that the antifungal activity of a series of benzothiazole derivatives is positively correlated with their molecular surface area and negatively correlated with their dipole moment.
While no specific QSAR models focused solely on predicting the bioactivity of this compound have been identified in the literature, it is possible to use existing models for broader classes of benzothiazoles to estimate its potential activity. To do this, one would first calculate the relevant molecular descriptors for this compound and then input these values into the published QSAR equation. The output would be a predicted biological activity value.
Table 2: Common Molecular Descriptors in QSAR Studies
| Descriptor Type | Example Descriptors | Relevance |
|---|---|---|
| Electronic | Dipole Moment, HOMO/LUMO Energies | Describes electronic charge distribution and reactivity |
| Steric | Molecular Weight, Molecular Volume | Relates to the size and shape of the molecule |
| Topological | Connectivity Indices | Describes the branching and connectivity of the molecule |
| Hydrophobic | LogP | Represents the lipophilicity of the molecule |
The development and validation of robust QSAR models are essential for the rational design of new, more potent this compound derivatives for various therapeutic applications. researchgate.net
Biological Activities and Pharmacological Investigations of 4 Chlorobenzothiazole Derivatives
Antimicrobial Efficacy
Derivatives of 4-chlorobenzothiazole have demonstrated notable antimicrobial properties, exhibiting activity against a range of pathogenic bacteria and fungi. These compounds represent a promising avenue for the development of new anti-infective agents.
Research has shown that benzothiazole (B30560) derivatives, including those with a chlorine substitution, possess a significant antibacterial spectrum. Thiazolidinone derivatives of benzothiazole have been evaluated against a panel of bacteria that includes the Gram-negative species Pseudomonas aeruginosa and Escherichia coli, as well as the Gram-positive Listeria monocytogenes. nih.gov
In one study, various thiazolidinone derivatives of benzothiazole were synthesized and tested for their antibacterial activity. The results, measured by Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), indicated that these compounds are active against all three aforementioned bacteria. nih.gov For instance, certain thiazolidinone derivatives of 2-aryl-3-(6-trifluoromethoxy) benzothiazole showed comparable activity to the standard drug streptomycin (B1217042) against L. monocytogenes, P. aeruginosa, and E. coli. nih.gov
| Compound Type | Bacterial Strain | Activity (MIC in mg/mL) | Reference |
|---|---|---|---|
| Thiazolidinone derivatives of benzothiazole | P. aeruginosa | 0.10 - 0.25 | nih.gov |
| Thiazolidinone derivatives of benzothiazole | E. coli | 0.10 - 0.25 | nih.gov |
| Thiazolidinone derivatives of benzothiazole | L. monocytogenes | 0.10 - 0.25 | nih.gov |
The antifungal potential of benzothiazole derivatives is well-documented. Studies have shown that compounds incorporating the benzothiazole structure are effective against various fungal pathogens. For example, newly synthesized heteroarylated benzothiazoles have demonstrated good antifungal activity, with some derivatives showing better potency against Trichoderma viride and Aspergillus niger than the reference drugs ketoconazole (B1673606) and bifonazole. mdpi.com
Specifically, derivatives containing a chlorine substituent on the benzothiazole ring have been noted for their effectiveness. In a study evaluating various benzothiazole derivatives, those with chlorine substituents were found to be more effective against Candida species than derivatives with a methoxy (B1213986) substituent. researchgate.net One particular compound with a chloro substitution was identified as the most potent derivative against Candida krusei, with a Minimum Inhibitory Concentration (MIC) value of 1.95 µg/mL. researchgate.net Other research has also highlighted the antifungal activity of benzothiazole derivatives against Candida albicans. humanjournals.com
| Compound | Fungal Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| This compound derivative (4d) | Candida krusei | 1.95 | researchgate.net |
| This compound derivative (4c) | Candida albicans | 7.81 | researchgate.net |
| Heteroarylated benzothiazole derivative (2d) | Trichoderma viride | 60 | mdpi.com |
The rise of multi-drug resistant (MDR) bacteria is a critical global health issue, necessitating the discovery of novel antimicrobial agents. In this context, derivatives of chlorobenzothiazole have been investigated for their efficacy against such resistant strains.
Specifically, 6-chlorobenzothiazole-based thiazolidinone derivatives have demonstrated significant activity against several resistant bacteria. In one study, these compounds were evaluated against methicillin-resistant Staphylococcus aureus (MRSA), as well as resistant strains of E. coli and P. aeruginosa. The replacement of a 6-OCF3 substituent with a 6-Cl substituent in the benzothiazole moiety led to a 2.5-fold improvement in antibacterial activity against MRSA and resistant E. coli. nih.gov One of the most promising compounds exhibited a Minimum Inhibitory Concentration (MIC) of 0.06 mg/mL and a Minimum Bactericidal Concentration (MBC) of 0.12 mg/mL against a resistant strain of P. aeruginosa, which was nearly equipotent to streptomycin and more effective than ampicillin. nih.gov
The antimicrobial efficacy of benzothiazole derivatives is significantly influenced by their chemical structure. Structure-Activity Relationship (SAR) studies have provided insights into the molecular features that enhance their biological activity.
The presence of a halogen, particularly a chloro group, on the benzothiazole ring has been identified as a key factor for potent antimicrobial properties. nih.gov SAR studies on conjugates of benzothiazole and N-acetyl-glucosamine revealed that the substitution of a 4-chloro group on the benzothiazole moiety enhanced their antibacterial activity. nih.gov Furthermore, research on benzothiazole-based thiazole (B1198619) derivatives has shown that substitutions, such as chloro and phenyl groups, significantly influence biological activity by increasing lipophilicity and promoting interaction with microbial membranes. ekb.eg In the context of antifungal activity, it has been observed that compounds carrying chlorine substituents on the benzothiazole ring are more effective than those with methoxy substituents. researchgate.net
Antiviral Potential
Beyond their antimicrobial effects, certain derivatives of this compound have been explored for their potential as antiviral agents.
Early preclinical screenings conducted in vivo have highlighted the anti-influenza activity of aminobenzothiazoles (ABT). In a significant finding, a 4-chloro substituted aminobenzothiazole was tested in mice infected with influenza A2 virus strains. The results were compelling, with the compound demonstrating 100% animal survival against the virus. nih.gov This particular study underscores the potential of this compound derivatives as leads for the development of new anti-influenza therapies. nih.govnih.gov
Mechanistic Studies of Viral Replication Inhibition
Derivatives of this compound have been investigated for their potential as antiviral agents, with research pointing towards several mechanisms of action that disrupt the viral life cycle. Studies on related benzothiazole compounds suggest that these molecules can target and inhibit key viral enzymes essential for replication. One of the primary mechanisms identified is the inhibition of viral RNA-dependent RNA polymerase (RdRp), an enzyme crucial for the replication of the genome in many RNA viruses. nih.gov By targeting RdRp, these compounds can effectively halt the synthesis of new viral RNA, thus preventing the virus from multiplying.
Another significant target for benzothiazole derivatives is the viral protease. nih.gov Viral proteases are responsible for cleaving large viral polyproteins into individual functional proteins required for viral assembly. Inhibition of these proteases leads to the production of non-functional viral particles, thereby disrupting the replication process. Furthermore, some benzothiazole derivatives have been shown to inhibit viral helicase, an enzyme that unwinds the viral nucleic acid, which is a necessary step for replication. nih.gov
Research into specific benzothiazole sulfonamide derivatives has demonstrated potent inhibition of the Chikungunya virus (CHIKV). Mechanistic studies indicate that these compounds act at the post-entry stage of the viral life cycle. Molecular docking studies have suggested strong binding affinities to CHIKV non-structural proteins and envelope glycoproteins, which are vital for the replication machinery and viral structure.
Anticancer and Antiproliferative Research
The anticancer potential of this compound derivatives is a significant area of research, with studies focusing on their ability to inhibit cancer-specific enzymes and induce cell death in malignant cells.
Derivatives of this compound have been shown to exert their anticancer effects by targeting a variety of enzymes and receptors that are crucial for the growth and survival of cancer cells. One of the well-documented targets is the metalloenzyme carbonic anhydrase (CA), particularly the tumor-associated isoforms. nih.govtandfonline.comresearchgate.net
Beyond carbonic anhydrase, these compounds have been found to inhibit other critical components of cancer cell signaling pathways. Research has identified benzothiazole derivatives as inhibitors of topoisomerase II, an enzyme that plays a key role in DNA replication and is a common target for chemotherapeutic drugs. nih.gov They have also been shown to inhibit cytochrome P450 (CYP) enzymes, which can be involved in the metabolism of carcinogens and the resistance of cancer cells to therapy. nih.gov
Furthermore, the antiproliferative activity of these derivatives has been linked to the inhibition of tyrosine kinases, such as the epidermal growth factor receptor (EGFR), and other protein kinases like B-Raf and C-Raf, which are often overactive in cancer cells and drive their proliferation. nih.gov The inhibition of heat shock protein 90 (Hsp90), a molecular chaperone that is essential for the stability and function of many oncoproteins, is another mechanism by which these compounds exhibit their anticancer effects. nih.gov Additionally, some derivatives have been found to inhibit cathepsin D, a lysosomal protease that is implicated in cancer invasion and metastasis. nih.gov
Numerous studies have demonstrated the cytotoxic effects of this compound derivatives against a wide range of human cancer cell lines. The primary mechanism for this cytotoxicity is the induction of apoptosis, or programmed cell death.
One of the key indicators of apoptosis induction by these compounds is the enhancement in the levels of caspase-3, a critical executioner caspase in the apoptotic pathway. nih.gov The activation of caspase-9 has also been observed, suggesting the involvement of the intrinsic mitochondrial apoptosis pathway. nih.gov This is further supported by findings that some derivatives can modulate the levels of apoptosis-related proteins, leading to cell death. nih.gov
The cytotoxic potential of various this compound derivatives has been quantified through the determination of their half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro. These studies have shown that different substitutions on the benzothiazole core can significantly influence the cytotoxic activity. For instance, the introduction of a 5-chloro substituent on the benzothiazole ring has been shown to enhance cytotoxic activity against several cancer cell lines. nih.gov
The following table summarizes the reported IC₅₀ values for various this compound derivatives against different cancer cell lines.
| Derivative | Cancer Cell Line | IC₅₀ (µM) |
| Dichlorophenyl-chlorobenzothiazole derivative | Non-small cell lung cancer (HOP-92) | 0.0718 |
| Chlorobenzyl indole (B1671886) semicarbazide (B1199961) benzothiazole | Colon (HT-29) | 0.024 |
| Lung (H460) | 0.29 | |
| Lung (A549) | 0.84 | |
| Breast (MDA-MB-231) | 0.88 | |
| 2-((5-chlorobenzothiazol-2-yl)thio)-N'-(4-(piperidin-1-yl)benzylidene)acetohydrazide | Breast (MCF-7) | 1.83 |
| Colon (HT-29) | 1.95 | |
| 2-((5-chlorobenzothiazol-2-yl)thio)-N'-(4-(4-methylpiperazin-1-yl)benzylidene)acetohydrazide | Breast (MCF-7) | 2.11 |
| Colon (HT-29) | 2.24 |
Neuropharmacological Research
Following a comprehensive review of the scientific literature, no studies were identified that specifically investigate the central muscle relaxant properties of this compound derivatives. Research into the muscle relaxant activities of benzothiazole compounds has focused on other derivatives, such as 2-amino-6-methylbenzothiazole, which has been shown to have centrally acting muscle relaxant effects. nih.gov However, this activity has not been reported for derivatives of this compound.
A thorough search of the available scientific literature did not yield any studies specifically evaluating the local anaesthetic activity of this compound derivatives. While research has been conducted on the local anaesthetic potential of related heterocyclic compounds, such as 3-aminobenzo[d]isothiazole derivatives, which have been assessed for their ability to block nerve impulses, this line of investigation has not been extended to derivatives of this compound. researchgate.netnih.gov
Investigation of Anticonvulsant Effects
The therapeutic potential of this compound derivatives in the management of epilepsy has been a significant area of pharmacological research. Numerous studies have focused on synthesizing and evaluating these compounds for their anticonvulsant properties, with several derivatives demonstrating promising activity in preclinical models.
One area of investigation involves the synthesis of benzothiazole-coupled sulfonamides. In these studies, N-(4-(benzothiazole-2-yl) phenyl) substituted benzene (B151609) sulfonamides have been synthesized and evaluated. For instance, compounds with substitutions at the 3-position of the benzene sulfonamide moiety have shown better anticonvulsant activity compared to those substituted at the 4-position. Specifically, a derivative with a p-chloro substitution on the benzene sulfonamide ring exhibited notable activity.
Another approach has been the synthesis of new benztriazoles incorporating a mercapto-triazole moiety. These compounds have been assessed for their anticonvulsant activity and neurotoxicity using standard screening methods such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. Certain derivatives from this class have shown significant anticonvulsant protection in the MES model. For example, some compounds provided 33% protection at a 30 mg/kg dose and 67% protection at a 100 mg/kg dose in mice.
Furthermore, research into thiazole-bearing 4-thiazolidinones has identified compounds with excellent anticonvulsant activity in both the pentylenetetrazole-induced seizure and maximal electroshock seizure tests. These findings highlight the potential of the this compound scaffold in the development of novel anticonvulsant agents.
Table 1: Anticonvulsant Activity of Selected this compound Derivatives
| Compound Class | Test Model | Key Findings |
| Benzothiazole-coupled Sulfonamides | MES, scPTZ | 3-substituted derivatives showed better activity than 4-substituted ones. p-Chloro substitution was effective. |
| Benztriazoles with Mercapto-triazole | MES, scPTZ | Showed significant anticonvulsant protection in the MES model at various doses. |
| Thiazole-bearing 4-Thiazolidinones | MES, scPTZ | Exhibited excellent anticonvulsant activity in both models. |
Modulation of Neurotransmitter Systems (e.g., glutamate (B1630785) neurotransmission)
While direct studies on the modulation of neurotransmitter systems by this compound derivatives are limited, the broader class of benzothiazoles and related heterocyclic compounds has been investigated for their effects on key neurotransmitter pathways, particularly the glutamatergic system. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors, such as the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, are crucial targets for anticonvulsant drugs.
Research on related thiazole derivatives has shown that they can act as modulators of glutamate receptors. For instance, certain thiazole carboxamide derivatives have been identified as negative allosteric modulators of GluA2 AMPA receptors, which are involved in fast synaptic transmission. nih.gov This modulation can lead to a reduction in excessive excitatory signaling that is characteristic of seizures.
Furthermore, some benzothiazole derivatives have been investigated for their potential to inhibit glutamate release. The mechanism of action for some anticonvulsants involves the suppression of presynaptic glutamate release, thereby reducing neuronal hyperexcitability. While specific data on this compound derivatives is not yet prevalent, the known anticonvulsant activity of this class suggests that modulation of glutamate neurotransmission is a plausible mechanism of action that warrants further investigation. The structural similarities to known glutamate receptor modulators provide a strong rationale for exploring this avenue of research.
Anti-inflammatory and Analgesic Studies
Derivatives of this compound have been the subject of significant research for their potential anti-inflammatory and analgesic properties. These studies have led to the synthesis of various novel compounds with promising activities in preclinical models.
One study focused on a series of 6-(α-amino-4-chlorobenzyl)thiazolo[3,2-b]-1,2,4-triazol-5-ols. Within this series, a compound bearing a 4-(4-acetylphenyl)piperazine moiety demonstrated the highest and dose-dependent analgesic and anti-inflammatory activity. nih.gov Notably, this compound did not induce any gastric lesions, a common side effect of many non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
Another line of research involved the synthesis of benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties. Several of these compounds exhibited significant inhibition of carrageenan-induced rat paw edema, a standard model for acute inflammation. rjraap.comcardiff.ac.uk For example, compounds 17c and 17i showed inhibition rates of 72-80% and 64-78%, respectively, at different time points. rjraap.comcardiff.ac.uk In analgesic activity tests, these compounds also demonstrated comparable efficacy to the standard drug celecoxib. rjraap.comcardiff.ac.uk
Additionally, novel fluorobenzothiazole derivatives have been synthesized and evaluated for their anti-inflammatory effects. These compounds, specifically N-{6-fluoro-7-[(substituted)-amino] 1, 3-benzothiazole-2-yl}-nitrobenzamides, were tested using the carrageenan-induced rat hind paw edema method and showed anti-inflammatory activity when compared to the standard drug Diclofenac.
Table 2: Anti-inflammatory and Analgesic Activity of Selected this compound Derivatives
| Compound Series | Key Findings | Reference Compound(s) |
| 6-(α-amino-4-chlorobenzyl)thiazolo[3,2-b]-1,2,4-triazol-5-ols | Dose-dependent analgesic and anti-inflammatory activity without gastric lesions. nih.gov | - |
| Benzothiazole bearing benzenesulphonamide and carboxamide | Significant inhibition of carrageenan-induced edema and comparable analgesic activity to celecoxib. rjraap.comcardiff.ac.uk | Celecoxib |
| Fluorobenzothiazole derivatives | Demonstrated anti-inflammatory activity in the carrageenan-induced rat paw edema model. | Diclofenac |
Other Pharmacological Research Areas
Anthelmintic Activity
Several studies have explored the potential of this compound derivatives as anthelmintic agents. In one study, a series of 4-(6-substituted-1,3-benzothiazol-2-yl)amino-2-(4-substitutedphenyl)-amino-1,3-thiazoles were synthesized and screened for their activity against the earthworm species Pheretima posthuma. Many of these compounds displayed good anthelmintic activity, with one derivative in particular showing the most significant effect. researchgate.net
Another research effort focused on the synthesis of substituted benzothiazole derivatives, where electron-withdrawing groups like nitro and bromo at the 6th position of the benzothiazole nucleus, and chloro or fluoro substitutions on an aromatic amine attached to the core structure, resulted in higher anthelmintic activity. Furthermore, novel fluoro benzothiazole Schiff's bases have been synthesized and shown to possess promising anthelmintic properties.
Table 3: Anthelmintic Activity of this compound Derivatives
| Compound Series | Target Organism | Key Findings |
| 4-(6-substituted-1,3-benzothiazol-2-yl)amino-2-(4-substitutedphenyl)-amino-1,3-thiazoles | Pheretima posthuma | Several compounds showed good activity; one was particularly significant. researchgate.net |
| Substituted benzothiazoles with electron-withdrawing groups | Indian adult earthworms | Nitro and bromo substitutions at the 6th position enhanced activity. |
| Fluoro benzothiazole Schiff's bases | Pheretima posthuma | Showed promising anthelmintic activity. |
Antitubercular Activity
The emergence of multidrug-resistant tuberculosis has spurred the search for new therapeutic agents, and this compound derivatives have been investigated for their potential in this area. A series of substituted 4-(2,6-dichlorobenzyloxy)phenyl thiazole derivatives were synthesized and screened for their in vitro activity against Mycobacterium tuberculosis H37Rv. mdpi.com Several of these thiazole derivatives exhibited good anti-tubercular activities with Minimum Inhibitory Concentration (MIC) values ranging from 1 µM to 61.2 µM. mdpi.com These findings suggest that the thiazole scaffold, which is related to benzothiazole, could be a promising template for the development of new anti-tubercular drugs. mdpi.com
In another study, pyrimidine-tethered benzothiazole derivatives were synthesized and evaluated against sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M. tuberculosis. nih.gov Several of these hybrid molecules displayed potent activity, with some compounds showing MIC values in the range of 0.24–1.95 µg/mL against the sensitive strain and good activity against the resistant strains. nih.gov
Cholinesterase Inhibition Assays
Derivatives of benzothiazole have been evaluated for their ability to inhibit cholinesterases, enzymes that are critical in the regulation of neurotransmission and are key targets in the management of Alzheimer's disease. In one study, a series of benzothiazolone derivatives were synthesized and tested for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov
The results indicated that most of the synthesized compounds were more effective at inhibiting BChE than AChE. nih.govnih.gov One compound, M13, was the most potent BChE inhibitor with an IC50 value of 1.21 µM. nih.govnih.gov Another compound, M2, showed a high selectivity for BChE over AChE. nih.govnih.gov Kinetic studies revealed that compound M13 acts as a reversible noncompetitive inhibitor of BChE. nih.govnih.gov
More recently, a series of novel benzothiazole-piperazine derivatives were synthesized and assessed for their efficacy against cholinesterase enzymes. One compound, LB05, emerged as a potent mixed-type inhibitor of AChE with an IC50 of 0.40 µM. bris.ac.uk These findings suggest that the this compound scaffold could be a valuable starting point for the design of new cholinesterase inhibitors.
Table 4: Cholinesterase Inhibition by Benzothiazole Derivatives
| Compound Series | Target Enzyme(s) | Key Findings |
| Benzothiazolone derivatives | AChE, BChE | Most compounds were more potent against BChE. Compound M13 was a potent reversible noncompetitive BChE inhibitor. nih.govnih.gov |
| Benzothiazole-piperazine derivatives | AChE, BChE | Compound LB05 was a potent mixed-type inhibitor of AChE with an IC50 of 0.40 µM. bris.ac.uk |
Adenosine (B11128) Receptor Ligand Binding and Functional Studies
No publically available research data was found that specifically details the binding affinities (Kᵢ) or functional activities (EC₅₀/IC₅₀) of this compound derivatives at adenosine receptor subtypes.
Protein Tyrosine Kinase Inhibition Profiling
No publically available research data was found that provides a specific inhibition profile (IC₅₀ values) of this compound derivatives against a panel of protein tyrosine kinases.
Table of Compounds
As no specific this compound derivatives could be discussed in the context of the requested biological activities, a table of compounds cannot be generated.
Applications in Agrochemical Research and Development
Herbicide Development and Mechanism of Action Studies
The investigation into 4-Chlorobenzothiazole derivatives has yielded promising candidates for herbicide development. Acyl derivatives of a related compound, 4-chloro-2-aminobenzothiazole, have been synthesized and screened for their herbicidal properties. This line of research indicates the potential of the this compound core in creating active compounds for weed management.
Further studies have synthesized new series of benzothiazole-based N,O-acetals which demonstrated significant herbicidal activity against both broadleaf (dicotyledon) and grass (monocotyledon) weeds. This suggests that the this compound scaffold can be incorporated into molecules that disrupt essential biological processes in a wide spectrum of weed species.
While specific mechanism of action studies for this compound-based herbicides are not extensively detailed in publicly available research, the broader class of benzothiazole (B30560) herbicides includes commercialized products with known mechanisms. For instance, the herbicide benazolin, for which a related compound 4-chloro-2-hydroxybenzothiazole is a key intermediate, acts as a synthetic auxin. Other benzothiazole-containing herbicides are known to function as inhibitors of acetyl-coenzyme A carboxylase (ACCase), an enzyme critical for fatty acid synthesis in plants, ultimately leading to their death. These established mechanisms provide a foundation for investigating the precise molecular targets of new herbicides derived from this compound.
Pesticide Development and Target Specificity Research
The this compound structure is a key component in the synthesis of compounds with broad-spectrum pesticidal activity, including insecticidal and fungicidal effects. Research has shown that acyl derivatives prepared from 4-chloro-2-aminobenzothiazole exhibit notable insecticidal and fungicidal potential. The benzothiazole ring is a recognized "scaffold structure" in the discovery of novel agrochemicals, valued for its stability and the ease with which it can be modified to create diverse and biologically active molecules.
The development of pesticides from this chemical family focuses on achieving high target specificity to maximize efficacy against pests while minimizing harm to non-target organisms and the environment. For example, research into benzothiazole derivatives containing a coumarin (B35378) moiety has shown encouraging insecticidal activity against specific pests like the diamondback moth (Plutella xylostella) and the black bean aphid (Aphis fabae).
Further research has led to the discovery of natural benzothiazole derivatives with significant insecticidal properties. A novel compound, 6-(2-hydroxyethyl)benzo[d]thiazol-4-ol (HBT), isolated from an endophytic fungus, showed remarkable activity against the fall armyworm (Spodoptera frugiperda). Studies on its mechanism revealed that HBT impedes DNA replication and protein synthesis, affects autophagy, and disrupts hormone biosynthesis in the larvae. This highlights the potential for discovering highly specific modes of action within the broader class of benzothiazole-based pesticides.
Insect Growth Regulator (IGR) Activity Investigations
A significant focus of research into this compound derivatives has been their activity as Insect Growth Regulators (IGRs). IGRs are compounds that interfere with the growth, development, and metamorphosis of insects, often by disrupting the hormonal systems or the formation of the exoskeleton. Derivatives of chlorobenzothiazole have been synthesized and evaluated specifically for these properties, showing potential as a newer generation of insecticides with more targeted mechanisms than traditional broad-spectrum agents.
Laboratory bioassays have confirmed the efficacy of this compound derivatives against significant agricultural pests such as the Egyptian cotton leafworm, Spodoptera littoralis. In one study, a series of chlorobenzothiazole-dihydropyridine and nitrobenzothiazole-dihydropyrimidine derivatives were tested against 4th instar larvae of this pest. The results identified highly toxic compounds, demonstrating the potent insecticidal nature of these molecules.
The efficacy is often measured by the median lethal concentration (LC50), which is the concentration of a substance required to kill 50% of a test population. The data below showcases the LC50 values of several benzothiazole derivatives against S. littoralis, indicating their varying levels of toxicity.
| Compound Name/Code | Target Pest | LC50 Value (ppm) | Reference |
|---|---|---|---|
| Diethyl 1-(6-chlorobenzo[d]thiazol-2-yl)-2,6-diethoxy-4-(4-hydroxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate | Spodoptera littoralis (4th instar larvae) | 34.02 | |
| Compound 3d (aromatic amine derivative) | Spodoptera littoralis | 54.59 | |
| Compound 3e (aromatic amine derivative) | Spodoptera littoralis | 57.23 | |
| Compound 3h (heterocyclic amine derivative) | Spodoptera littoralis | 57.89 | |
| 2-cyanomethyl benzothiazole (starting compound) | Spodoptera littoralis | 211.40 |
To understand how these compounds function at a molecular level, biochemical analyses have been conducted. These studies often focus on key enzymes within the insect's nervous and metabolic systems. Research on chlorobenzothiazole derivatives has shown significant effects on enzymes such as acetylcholinesterase (AChE) and α-esterases in S. littoralis larvae.
Acetylcholinesterase is a critical enzyme that breaks down the neurotransmitter acetylcholine; its inhibition leads to paralysis and death. Esterases are a broad group of enzymes involved in detoxification and metabolism, and alterations in their activity can indicate a metabolic disruption or a mechanism of resistance.
Studies revealed that all tested chlorobenzothiazole-dihydropyridine derivatives increased the level of acetylcholinesterase in the homogenates of 4th instar larvae. Furthermore, certain compounds were found to significantly increase the activity of α-esterases, suggesting a complex interaction with the insect's metabolic processes.
| Enzyme | Observed Effect of Chlorobenzothiazole Derivatives | Significance | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Increased levels in larval homogenates | Indicates an impact on the nervous system's enzyme regulation. | |
| α-Esterases (α-EST) | Significant increase in activity for some compounds (e.g., 62.2% to 79.9% increase) | Suggests interference with metabolic and detoxification pathways. |
Crop Protection Strategies and Field Efficacy Research
The ultimate goal of developing new agrochemicals is their effective and safe application in the field to protect crops. While much of the research on this compound derivatives is in the laboratory or early development phase, the findings provide a basis for future crop protection strategies. The progression from laboratory bioassays to practical application involves several stages of research.
Initial greenhouse trials are a critical step. For related benzothiazole herbicides, these tests involve applying the compounds at various rates (e.g., 37.5 to 150 grams of active ingredient per hectare) to both target weeds and crop species like rice, soybeans, and corn. Researchers then visually assess plant damage and growth over a period of weeks to determine both the herbicidal efficacy and the crop's safety or tolerance.
The broad-spectrum activity of some benzothiazole derivatives against both dicot and monocot weeds suggests their potential use in various cropping systems. Similarly, the high efficacy of insecticidal derivatives against pests like Spodoptera species points to their potential for protecting crops such as cotton, corn, and vegetables. The formulation of the active compound is also a key aspect of research, ensuring the chemical can be applied efficiently and safely with standard agricultural machinery.
While comprehensive field trial data for this compound specifically are limited in published literature, the commercial success of related compounds, such as the herbicide benazolin, demonstrates the viability of the benzothiazole chemical class in real-world crop protection scenarios. Future research will likely focus on transitioning the most promising this compound derivatives from laboratory and greenhouse settings to small-scale field trials to evaluate their performance under diverse environmental conditions and agricultural practices.
Mechanistic Investigations of Compound Target Interactions and Biological Pathways
Molecular Binding Studies and Interaction Kinetics
Detailed mechanistic studies on the direct interaction of 4-Chlorobenzothiazole with specific enzymes are limited in publicly available scientific literature. However, research on derivatives containing the this compound moiety provides some insight into its potential as a pharmacophore in enzyme inhibition.
A study focused on the development of potent inhibitors for the main protease (Mpro) of SARS-CoV-2 synthesized and evaluated a series of compounds, including derivatives that incorporated a this compound unit. nih.gov One such derivative, which featured the this compound moiety, was found to have a decreased potency when compared to the parent compound in inhibiting the viral protease. nih.gov This suggests that while the benzothiazole (B30560) scaffold is of interest in the design of enzyme inhibitors, the specific substitution at the 4-position with a chlorine atom may influence binding affinity and inhibitory activity. nih.gov
Another general reference suggests that 2-Amino-4-chlorobenzothiazole (B128024) has the potential to bind to specific enzymes, which could lead to alterations in their activity, though specific enzyme targets and the kinetics of these interactions were not detailed.
Currently, there is a lack of specific data such as inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀) for this compound itself against a panel of enzymes.
Investigations into the direct binding of this compound to specific receptors are not extensively documented. However, a study on the discovery of small molecule positive allosteric modulators (PAMs) for the guanylyl cyclase A (GC-A) receptor provides evidence of the activity of a this compound-containing analog. nih.govpnas.org In this study, a compound featuring a this compound group was synthesized and tested for its ability to potentiate the activity of the GC-A receptor. nih.govpnas.org The results indicated that this this compound analog retained the full activity of the initial hit compound, suggesting that this particular substitution pattern is favorable for the desired allosteric modulation of the receptor. nih.govpnas.org
This finding is significant as it points towards the potential of the this compound scaffold in the design of molecules that can modulate the activity of important physiological receptors like GC-A, which is involved in regulating blood pressure and cardiovascular homeostasis. nih.govpnas.org
Table 1: Activity of this compound Analog on Guanylyl Cyclase A Receptor
| Compound | Structure | Activity | Reference |
|---|---|---|---|
| Compound 10 | This compound analog | Retained full activity of the parent compound in potentiating ANP-mediated cGMP generation. | nih.govpnas.org |
Additionally, a database entry from a quantitative structure-activity relationship (QSAR) model predicts that 2-Amino-4-chlorobenzothiazole could act as an agonist or antagonist for the estrogen receptor. qsardb.org However, this is a computational prediction and awaits experimental validation.
Cellular and Molecular Mechanism of Action
As of the current available scientific literature, there are no specific studies detailing the cellular uptake, distribution, and subcellular localization of this compound. The mechanisms by which this compound enters cells, such as passive diffusion, active transport, or endocytosis, have not been elucidated. Furthermore, there is no information regarding its accumulation in specific cellular compartments or organelles.
There is a significant gap in the scientific literature regarding the effects of this compound on specific signal transduction pathways. While benzothiazole derivatives, in general, have been investigated for their impact on various signaling cascades, particularly in the context of cancer, this information is not specific to the 4-chloro substituted version. For instance, studies on other, more complex benzothiazole derivatives have shown modulation of pathways such as the PI3K/AKT signaling cascade. epa.gov However, these findings cannot be directly attributed to this compound. A study on the herbicide benazolin, which contains a 4-chloro-2-oxobenzothiazoline moiety, suggests that its primary action affects cell wall plasticity and nucleic acid metabolism, which are linked to auxin-mimicking signaling. wssa.net However, this is a different, though related, chemical structure.
Currently, there are no published studies that have performed transcriptomic or proteomic profiling of cells or organisms exposed to this compound. Therefore, data on global changes in gene expression or protein abundance in response to this specific compound are not available. Such studies would be invaluable in identifying the molecular targets and pathways affected by this compound and for understanding its broader biological effects at a systemic level.
Computational Modeling of Biological Interactions
Computational modeling has become an indispensable tool in medicinal chemistry for understanding and predicting the interactions between small molecules and biological targets. For compounds centered around the this compound scaffold, these in silico techniques provide crucial insights into their potential therapeutic applications by elucidating binding mechanisms and guiding the design of more potent and selective derivatives.
Molecular Docking and Dynamics Simulations for Ligand-Target Complex Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to forecast the binding mode of a ligand (such as a this compound derivative) to the active site of a target protein. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding pocket and scoring them based on their binding affinity, typically expressed as binding energy (kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction.
Following docking, molecular dynamics (MD) simulations are often employed to provide a more dynamic and realistic view of the ligand-target complex. MD simulations model the physical movements of atoms and molecules over time, allowing researchers to assess the stability of the predicted binding pose, observe conformational changes in the protein and ligand, and analyze the persistence of key intermolecular interactions, such as hydrogen bonds.
Several studies have utilized these computational approaches to explore the therapeutic potential of benzothiazole derivatives. For instance, docking studies on various benzothiazole derivatives have been conducted to predict their binding affinity and interaction patterns with a range of biological targets. These studies are crucial for identifying potential lead compounds and understanding their mechanism of action at a molecular level.
For example, in the search for new antimicrobial agents, docking studies predicted that benzothiazolylthiazolidin-4-one derivatives, including some with a chloro-substituent, likely exert their antibacterial effect by inhibiting the LD-carboxypeptidase enzyme. mdpi.comresearchgate.net Similarly, computational screening of other heteroaryl benzothiazoles identified E. coli MurB and 14-lanosterol demethylase as probable targets for their antibacterial and antifungal activities, respectively. nih.gov In the context of viral diseases, benzothiazole derivatives have been investigated as potential inhibitors of SARS-CoV-2 main protease (Mpro) and Angiotensin-Converting Enzyme 2 (ACE2), with MD simulations used to confirm the stability of the docked complexes. nih.gov These simulations, sometimes run for periods up to 200 nanoseconds, can confirm the stability of a compound within a protein's binding site and validate its potential as an antagonist. nih.gov
The insights gained from these simulations are summarized in the table below, showcasing the diverse targets that derivatives of the benzothiazole scaffold can potentially modulate.
| Derivative Class | Biological Target | Key Findings from Docking/MD Simulation | Potential Therapeutic Application |
|---|---|---|---|
| Benzothiazolylthiazolidin-4-ones | LD-Carboxypeptidase | Prediction of enzyme inhibition as a likely mechanism of action. mdpi.comresearchgate.net | Antibacterial |
| Heteroaryl Benzothiazoles | E. coli MurB / 14-lanosterol demethylase | Identification of probable antibacterial and antifungal targets. nih.gov | Antimicrobial |
| Pyrazolyl Benzothiazoles | Dihydropteroate synthase (DHPS) | Interactions observed within the PABA pocket of the enzyme. nih.gov | Antibacterial |
| General Benzothiazole Derivatives | SARS-CoV-2 Mpro and ACE2 | MD simulations confirmed the stability of the ligand-receptor complexes. nih.gov | Antiviral |
| Benzo[d]thiazole Analogues | LasR protein (Pseudomonas aeruginosa) | MD simulations (200 ns) showed stable interaction with the binding site, confirming antagonist action. nih.gov | Anti-virulence (Antibacterial) |
| Amino Acid-Benzothiazole Conjugates | Acetylcholinesterase | Molecular dynamics analysis indicated structural stability and interaction with critical amino acid residues. researchgate.net | Anti-Alzheimer's |
In Silico Mechanistic Investigations of Bioactive Derivatives
Beyond predicting binding poses, computational studies are instrumental in conducting mechanistic investigations of bioactive derivatives of this compound. These in silico analyses help to build structure-activity relationships (SAR), which correlate a molecule's chemical structure with its biological activity. By understanding how specific functional groups or structural modifications influence target interaction, researchers can rationally design new compounds with improved efficacy.
Computational studies on benzothiazole derivatives have successfully elucidated their mechanisms of action. For example, the antibacterial activity of certain derivatives was computationally linked to the inhibition of specific enzymes crucial for bacterial survival. mdpi.comresearchgate.netnih.gov In one such study, docking simulations predicted that the mechanism of action for a series of benzothiazolylthiazolidin-4-ones was likely the inhibition of LD-carboxypeptidase. mdpi.comresearchgate.net This prediction provides a clear hypothesis that can be tested experimentally, guiding further research.
Furthermore, in silico methods can explore conformational, thermodynamic, and spectroscopic features of these molecules. Density Functional Theory (DFT) calculations, for instance, can be used to analyze charge distribution, polarizability, and the energies of frontier molecular orbitals (HOMO-LUMO). mdpi.com The HOMO-LUMO energy gap is a particularly important parameter, as a smaller gap can indicate higher chemical reactivity. mdpi.com Such studies have shown that the addition of certain substituents to the benzothiazole ring system can alter this energy gap, thereby modulating the molecule's reactivity and biological activity. mdpi.com
These computational approaches provide a powerful platform for understanding how bioactive derivatives of the benzothiazole scaffold function at a molecular level, thereby accelerating the drug discovery and development process.
| Derivative Class / Compound | Observed Biological Activity | Proposed Mechanism from In Silico Investigation | Target Enzyme / Pathway |
|---|---|---|---|
| Benzothiazolylthiazolidin-4-ones | Antibacterial | Inhibition of cell wall synthesis enzyme. mdpi.comresearchgate.net | LD-Carboxypeptidase |
| Amide-imidazole Benzothiazoles | Antifungal | Inhibition of ergosterol (B1671047) biosynthesis. nih.gov | CYP51 (Sterol 14-demethylase) |
| 2-Aminobenzothiazole (B30445) Derivatives | Antidiabetic | Agonist effect on nuclear receptor. mdpi.com | Peroxisome proliferator-activated receptor gamma (PPARγ) |
| Benzothiazole-Thiazole Hybrids | Anticancer | Inhibition of a tyrosine kinase involved in T-cell signaling. biointerfaceresearch.com | p56lck kinase |
| Substituted Benzothiazole Derivatives | Antibacterial | DFT calculations showed charge transfer within the compounds, correlating electronic properties with reactivity. mdpi.com | Target proteins from Klebsiella aerogenes and Staphylococcus aureus. mdpi.com |
Advanced Material Science and Industrial Applications Research Focus
Corrosion Inhibition Studies
Organic compounds containing heteroatoms like nitrogen and sulfur, such as benzothiazole (B30560) derivatives, are recognized as effective corrosion inhibitors for various metals and alloys. chesci.com Research has focused on understanding their mechanism of action to develop more efficient and environmentally friendly alternatives to inorganic inhibitors. electrochemsci.org A derivative, 2-amino-4-chlorobenzothiazole (B128024) (ACBT), has been a specific subject of study for its performance in protecting X65 steel, which is widely used in pipelines for the oil and gas industry. electrochemsci.org
Electrochemical Characterization of Inhibition Performance on Metal Surfaces (e.g., X65 steel)
Electrochemical methods are crucial for evaluating the effectiveness of corrosion inhibitors. Studies on 2-amino-4-chlorobenzothiazole (ACBT) have demonstrated its strong performance in protecting X65 steel in acidic environments like H₂SO₄ solutions. electrochemsci.org Potentiodynamic polarization curves indicate that ACBT functions as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. electrochemsci.orgresearchgate.net However, the inhibition effect is reportedly more significant on the cathodic reaction. electrochemsci.orgresearchgate.net
Electrochemical impedance spectroscopy (EIS) is another powerful technique used to study the inhibitor's interaction with the metal surface. For benzothiazole derivatives, EIS results typically show that as the inhibitor concentration increases, the charge transfer resistance (Rct) increases while the double-layer capacitance (Cdl) decreases, indicating the formation of a protective film on the steel surface. Research on ACBT showed a remarkable inhibition efficiency, reaching nearly 90% at a concentration of 5 mM at 298 K, and as high as 93.9% in some measurements. electrochemsci.orgresearchgate.net
Table 1: Potentiodynamic Polarization Parameters for X65 Steel in 0.5 M H₂SO₄ with and without 2-amino-4-chlorobenzothiazole (ACBT) at 298 K. electrochemsci.org
| Concentration of ACBT (mM) | Ecorr (mV vs. SCE) | Icorr (μA/cm²) | Inhibition Efficiency (η%) |
|---|---|---|---|
| 0 | -491 | 1584.5 | - |
| 0.5 | -495 | 325.7 | 79.4 |
| 1.0 | -498 | 229.8 | 85.5 |
| 2.0 | -506 | 148.6 | 90.6 |
| 5.0 | -513 | 96.7 | 93.9 |
Surface Adsorption Mechanisms (e.g., Langmuir Isotherm Model)
The protective action of organic inhibitors is attributed to their adsorption onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. researchgate.net The nature of this adsorption can be investigated by fitting experimental data to various adsorption isotherm models. For 2-amino-4-chlorobenzothiazole (ACBT) on an X65 steel surface, the adsorption process has been found to conform to the Langmuir adsorption isotherm model. electrochemsci.orgresearchgate.net
The Langmuir model assumes that adsorption occurs at specific, equivalent sites on the surface, forming a monolayer. wikipedia.orgresearchgate.net A good fit to this model suggests that the inhibitor molecules form a uniform protective layer on the steel, with no interaction between the adsorbed molecules. researchgate.net This process involves the sharing of electrons between the inhibitor's heteroatoms (N and S) and the vacant d-orbitals of the iron atoms on the steel surface, leading to the formation of a coordinate bond (chemisorption), alongside weaker electrostatic interactions (physisorption). electrochemsci.orgresearchgate.net
Microscopic and Spectroscopic Surface Analysis (e.g., SEM, ATR-FTIR)
Surface analysis techniques provide direct evidence of the formation of a protective inhibitor film. Scanning Electron Microscopy (SEM) is used to visualize the surface morphology of the metal. In studies involving ACBT, SEM images of X65 steel immersed in an acidic solution without the inhibitor show a rough and severely damaged surface, characteristic of significant corrosion. electrochemsci.org In contrast, the steel surface treated with ACBT appears much smoother and shows significantly less damage, confirming the protective action of the inhibitor film. electrochemsci.orgresearchgate.net
Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful tool for analyzing the chemical composition of the film adsorbed on the metal surface. nih.govmdpi.com This technique can identify the functional groups of the inhibitor molecule present on the surface, confirming its adsorption. chesci.com By comparing the spectrum of the pure inhibitor with that of the film formed on the metal, researchers can deduce the mode of interaction. Shifts in the characteristic peaks for C-S, C-N, and C=N bonds can indicate the involvement of the sulfur and nitrogen atoms in the adsorption process. chesci.com
Quantum Chemical Calculations in Corrosion Inhibition Research
Theoretical approaches, such as quantum chemical calculations based on Density Functional Theory (DFT), provide molecular-level insights into the corrosion inhibition mechanism. researchgate.netrsc.org These calculations can determine various molecular properties of the inhibitor, such as the energy of the Highest Occupied Molecular Orbital (E HOMO) and the Lowest Unoccupied Molecular Orbital (E LUMO), the energy gap (ΔE), and the dipole moment. researchgate.net
A higher E HOMO value indicates a greater tendency for the molecule to donate electrons to the metal surface, while a lower E LUMO value suggests a higher capacity to accept electrons from the metal. researchgate.net A small energy gap (ΔE = E LUMO - E HOMO) generally correlates with higher inhibition efficiency, as it implies higher reactivity of the molecule. researchgate.net For benzothiazole derivatives, these calculations help to identify the active sites in the molecule—typically the nitrogen and sulfur atoms—that are responsible for the adsorption and protective film formation on the metal surface. electrochemsci.organkara.edu.tr
Research in Organic Electronics and Semiconducting Materials
The benzothiazole moiety is a key building block in the design of advanced organic materials for electronic applications. nih.gov Its electron-deficient nature makes it a valuable acceptor unit for creating donor-acceptor (D-A) type conjugated polymers. rsc.org These materials are central to the development of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.govresearchgate.net
While specific research focusing solely on 4-chlorobenzothiazole in this context is limited, the principles apply to the broader class of its derivatives. The introduction of a chlorine atom can modulate the electronic properties of the benzothiazole unit, such as its electron affinity and energy levels (HOMO/LUMO). ucl.ac.uk This tuning is critical for optimizing charge transport, light absorption, and device performance. ucl.ac.uk Researchers synthesize polymers incorporating functionalized benzothiadiazole (a related structure) and other acceptor units to create high-performance n-type (electron-transporting) organic semiconductors, which remain a challenge in the field. nih.govrsc.org The strategic placement of electron-withdrawing groups like chlorine on the benzothiazole ring is a synthetic strategy employed to enhance the electron-accepting properties of the resulting polymers.
Research on Dyes and Pigments from Benzothiazole Derivatives
The conjugated π-system of the benzothiazole ring makes it an excellent chromophore, forming the structural basis for a variety of dyes and pigments. nih.gov One notable example is the fluorescent dye Thiazole (B1198619) Orange, which is synthesized from benzothiazole derivatives. nih.gov These dyes are known for their significant fluorescence enhancement upon binding to nucleic acids and are used in biological labeling applications. nih.gov
The properties of these dyes can be fine-tuned by introducing different substituent groups onto the benzothiazole ring. nih.gov A chloro-substituent, as in this compound, can influence the photophysical properties, such as the absorption and emission wavelengths, through its electronic effects on the conjugated system. In the broader field of materials science, derivatives of benzothiazole are investigated as building blocks for pigments with high thermal and chemical stability. For instance, indigo, a natural dye, and its derivatives, which share structural similarities with benzothiazole-based systems, show potential as active materials in organic electronics and solar cells. mdpi.com The chemical modification of such core structures is a key strategy for developing novel pigments with tailored properties for advanced applications. mdpi.com
Exploration of this compound as a Chemical Intermediate in Specialty Chemical Production
This compound serves as a foundational molecule in the synthesis of a variety of specialty chemicals, leveraging the reactivity of the chloro-substituent on the benzene (B151609) ring. Its utility as a chemical intermediate is particularly notable in the production of agrochemicals and is an area of ongoing research for the development of advanced materials with applications in material science. The versatility of the this compound core allows for the introduction of diverse functional groups through established synthetic methodologies, leading to compounds with tailored properties for specific industrial uses.
The reactivity of the chlorine atom at the 4-position of the benzothiazole ring makes it amenable to various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for creating carbon-carbon and carbon-nitrogen bonds, thus enabling the synthesis of a wide array of derivatives. While the broader class of aryl halides is extensively studied in these reactions, the application of these methodologies to this compound specifically allows for the introduction of new functionalities that can impart desired properties for specialty chemical applications.
Palladium-Catalyzed Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: This reaction facilitates the formation of a carbon-carbon bond between this compound and various organoboron compounds. This method is instrumental in synthesizing 4-arylbenzothiazoles, which are of interest for their potential photophysical properties and applications in electronic materials. The efficiency of the Suzuki-Miyaura coupling is dependent on the choice of palladium catalyst, ligand, base, and reaction conditions.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond between this compound and a wide range of amines. wikipedia.orgbeilstein-journals.orgrug.nl This is a key method for synthesizing 4-aminobenzothiazole derivatives, which are precursors to pharmaceuticals, dyes, and other specialty chemicals. The reaction conditions can be tailored to accommodate a variety of amine coupling partners, from simple anilines to more complex heterocyclic amines.
Sonogashira Coupling: This reaction involves the coupling of this compound with terminal alkynes, creating a carbon-carbon triple bond. msu.eduorganic-chemistry.org The resulting 4-alkynylbenzothiazole derivatives can serve as building blocks for more complex molecules, including conjugated polymers and materials with interesting optical and electronic properties.
The following table summarizes the potential transformations of this compound into various specialty chemical precursors using these palladium-catalyzed methods.
| Reaction Type | Coupling Partner | Product Class | Potential Applications |
| Suzuki-Miyaura Coupling | Arylboronic acids | 4-Arylbenzothiazoles | Organic electronics, functional dyes |
| Buchwald-Hartwig Amination | Primary/Secondary amines, Anilines | 4-Aminobenzothiazole derivatives | Pharmaceuticals, agrochemicals, pigments |
| Sonogashira Coupling | Terminal alkynes | 4-Alkynylbenzothiazoles | Conjugated polymers, advanced materials |
Detailed Research Findings:
While the general applicability of these cross-coupling reactions to aryl chlorides is well-established, detailed research focusing specifically on this compound as the substrate is less prevalent in publicly available literature. However, the principles of these reactions allow for the prediction of feasible synthetic routes to novel specialty chemicals. For instance, the coupling of this compound with a substituted aniline (B41778) via the Buchwald-Hartwig amination would yield a 4-(arylamino)benzothiazole. The electronic properties of this product could be fine-tuned by the choice of substituents on the aniline ring, potentially leading to new molecules for applications in organic light-emitting diodes (OLEDs) or as charge-transport materials.
Similarly, the Suzuki-Miyaura coupling of this compound with a boronic acid derivative containing a fluorescent moiety could lead to the development of novel fluorescent probes or markers. The benzothiazole core itself exhibits interesting photophysical properties, which can be modulated by the introduction of different aryl groups at the 4-position.
The industrial production of specialty chemicals from this compound is exemplified by the synthesis of benazolin. The process involves multiple steps with a focus on optimizing reaction yields and minimizing the formation of impurities.
Illustrative Synthetic Scheme for a Benazolin Precursor:
The following table presents hypothetical data for the synthesis of a 4-arylbenzothiazole derivative via a Suzuki-Miyaura coupling reaction, based on typical conditions reported for similar aryl chlorides.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)2 (2) | SPhos (4) | K3PO4 | Toluene/H2O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd2(dba)3 (1) | XPhos (3) | Cs2CO3 | Dioxane | 110 | 16 | 92 |
| 3 | 3-Thienylboronic acid | Pd(PPh3)4 (5) | - | Na2CO3 | DMF | 90 | 24 | 78 |
Environmental Fate and Ecotoxicological Research Considerations
Environmental Persistence and Degradation Pathways of Chlorinated Benzothiazoles
The environmental persistence of a chemical is determined by its resistance to various degradation processes. For chlorinated benzothiazoles, these processes include microbial biodegradation and photolysis. nih.gov Benzothiazoles are generally considered emerging contaminants, and their presence in wastewater, surface water, and even air indicates that their removal from the environment is not always complete. gdut.edu.cnnih.gov
Microbial Degradation: Microorganisms play a crucial role in the breakdown of organic pollutants. For chlorinated aromatic compounds, a common degradation pathway is initial hydrolytic dehalogenation, where the chlorine atom is replaced by a hydroxyl group. nih.gov For instance, the bacterium Cupriavidus sp. strain SK-3 has been shown to metabolize 4-chlorobenzoic acid by first converting it to 4-hydroxybenzoic acid. nih.gov Similarly, Pseudomonas aeruginosa strains can degrade chlorobenzoates via pathways that involve the formation of chlorocatechols. nih.gov While these pathways have not been directly documented for 4-Chlorobenzothiazole, they represent plausible biological degradation routes. The core benzothiazole (B30560) structure can also be degraded by microbes, although the presence and position of a chlorine atom can significantly affect the rate and pathway of degradation. acs.orgwhoi.edu
Chemical and Photolytic Degradation: Chemical degradation, particularly through oxidation, is another significant environmental fate process. The reaction of benzothiazoles with hydroxyl radicals (•OH) is a key degradation pathway in the atmosphere and aquatic environments. researchgate.net Research on a generic chlorobenzothiazole (CBT) provides insight into this process. researchgate.net
| Compound | pH | Rate Constant (kOH) (M-1 s-1) |
|---|---|---|
| Chlorobenzothiazole (CBT) | 2 | (7.6 ± 1.9) × 109 |
| Chlorobenzothiazole (CBT) | 10 | (9.4 ± 2.7) × 109 |
This table presents the reaction rate constants for a generic chlorobenzothiazole (CBT) with hydroxyl radicals at different pH levels, indicating rapid degradation potential through this pathway. Data sourced from a 2018 review. researchgate.net
Chlorination processes, such as those used in wastewater treatment, can also transform benzothiazoles, potentially leading to the formation of chlorinated transformation products that may be more toxic than the parent compounds. nih.gov Furthermore, benzothiazoles can undergo photolytic degradation when exposed to sunlight, although the efficiency of this process depends on environmental conditions. nih.govrsc.org
Aquatic and Terrestrial Ecotoxicity Assessments of this compound and its Metabolites
Aquatic Ecotoxicity: The toxicity of benzothiazole derivatives to aquatic organisms can vary significantly. For example, 2-thiocyanomethylthio-benzothiazole (TCMTB), a related biocide, is highly toxic to aquatic life, while its degradation products are orders of magnitude less toxic. This highlights the importance of understanding the toxicity of not just the parent compound but also its environmental metabolites. Studies on other benzothiazoles have revealed genotoxic and cytotoxic effects in fish cell lines. gdut.edu.cn While no specific LC50 or EC50 values for this compound have been found, the detection of 2-chlorobenzothiazole (B146242) in atmospheric particulate matter suggests a pathway for entry into aquatic ecosystems. gdut.edu.cn Given the general concerns about benzothiazoles, it is plausible that this compound could pose a risk to aquatic organisms, but dedicated testing is required to quantify this risk.
Terrestrial Ecotoxicity: Information on the terrestrial ecotoxicity of this compound is also scarce. Terrestrial ecotoxicology studies typically assess the effects of a substance on soil organisms (like earthworms and mites), soil microorganisms, and plants. criver.com The presence of benzothiazoles in soil has been documented, often linked to sources like tire wear particles. gdut.edu.cn However, without specific studies on this compound, its potential to harm terrestrial ecosystems remains uncharacterized. The general principles of ecotoxicology suggest that its impact would depend on its persistence, mobility in soil, and bioavailability to terrestrial organisms. lc-impact.eu
Bioaccumulation Potential and Environmental Impact Research
Bioaccumulation refers to the accumulation of a chemical in an organism at a higher concentration than in the surrounding environment. The potential for a substance to bioaccumulate is often related to its water solubility and octanol-water partition coefficient (LogKow).
Research suggests that many benzothiazoles are water-soluble, which would theoretically limit their potential to sorb to particles, settle in sediments, or bioaccumulate in organisms. acs.orgwhoi.edu This general characteristic suggests that this compound may also have a low bioaccumulation potential.
Future Directions and Emerging Research Avenues
Rational Design and Synthesis of Next-Generation 4-Chlorobenzothiazole Architectures
Future synthetic efforts are moving beyond simple derivatives towards the creation of highly complex and precisely engineered molecules built upon the this compound core. This involves the rational design of "next-generation" architectures intended to achieve superior potency, selectivity, and pharmacokinetic properties. Researchers are designing and synthesizing novel series of compounds by linking the this compound moiety to other pharmacologically active structures to create hybrid molecules with enhanced or entirely new biological activities.
For instance, novel 4-benzothiazole amino quinazoline (B50416) derivatives have been designed as potential anti-tumor agents. nih.gov This rational design approach aims to develop potent dual inhibitors of key signaling proteins like Src and Abl kinases, which could offer alternatives for patients resistant to current therapies. nih.gov The synthesis of these elaborate molecular architectures often requires multi-step, versatile, and atom-economic protocols. researchgate.net The goal is to generate value-added frameworks in a sustainable and powerful manner, opening doors to new therapeutic possibilities. researchgate.net This strategic design allows for the fine-tuning of molecular properties to interact with specific biological targets, a crucial step in developing more effective and safer drugs.
Exploration of Polypharmacology and Multi-Target Directed Ligands for Complex Diseases
The traditional "one-molecule, one-target" approach is often insufficient for treating complex, multifactorial diseases such as cancer and neurodegenerative disorders like Alzheimer's disease. nih.govnih.gov Consequently, a major emerging area of research is the development of Multi-Target Directed Ligands (MTDLs) based on the this compound scaffold. nih.gov Polypharmacology, the ability of a single compound to interact with multiple targets, is now being intentionally designed into new drug candidates. nih.govmalariaworld.org This strategy is particularly promising for diseases where multiple pathological pathways are involved. uni-jena.deresearchgate.net
Researchers have successfully designed benzothiazole-based derivatives that act as MTDLs for Alzheimer's disease. nih.govnih.gov These compounds are engineered to interact with several relevant biological targets simultaneously, such as histamine (B1213489) H3 receptors, acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B). nih.govnih.gov For example, a promising MTDL, compound 3s (pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone) , demonstrated potent activity at the H3 receptor and significant inhibitory effects on AChE, BuChE, and MAO-B. nih.govresearchgate.net This multi-target approach offers the potential for improved therapeutic efficacy compared to single-target agents. nih.gov The this compound framework serves as a privileged structure for generating libraries of compounds to be screened for such multi-target activities.
| Compound | Target 1 (Ki or IC50) | Target 2 (IC50) | Target 3 (IC50) | Target 4 (IC50) | Reference |
|---|---|---|---|---|---|
| 4b (3-(azepan-1-yl)propyloxy-linked benzothiazole) | Histamine H3 Receptor (Ki = 0.012 µM) | N/A | N/A | N/A | nih.govnih.gov |
| 3s (pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone) | Histamine H3 Receptor (Ki = 0.036 µM) | AChE (6.7 µM) | BuChE (2.35 µM) | MAO-B (1.6 µM) | nih.govresearchgate.net |
Integration of Artificial Intelligence and Machine Learning in Accelerated Drug Discovery and Agrochemical Design
Development of Advanced In Vitro and In Vivo Model Systems for Comprehensive Biological Evaluation
To better predict the clinical and agricultural performance of new this compound derivatives, research is moving towards more sophisticated and biologically relevant model systems. Standard 2D cell cultures are being replaced by advanced in vitro models such as 3D organoids and "organ-on-a-chip" (OOC) platforms. nih.gov These models more accurately mimic the complex microenvironment of human tissues, providing deeper insights into a compound's efficacy, toxicity, and mechanism of action. nih.gov Multi-organ OOC systems can even model the interaction between different organs, allowing for the study of complex pharmacokinetic and pharmacodynamic relationships. nih.gov
In parallel, more refined in vivo models are being employed. For example, in the evaluation of 2-aminobenzothiazole (B30445) derivatives for diabetes, a streptozotocin-induced diabetic rat model fed a high-fat diet was used to simulate type 2 diabetes. mdpi.com This model allowed for a comprehensive assessment of the compound's effects on hyperglycemia, insulin (B600854) resistance, and dyslipidemia. mdpi.com The use of such advanced models is crucial for a thorough preclinical evaluation, ensuring that only the most promising and safe candidates, like the ALR2 inhibitor 8d , proceed to further development stages. mdpi.com
| Parameter Assessed | Effect of Compound 8d | Model System | Reference |
|---|---|---|---|
| Antihyperglycemic Effects | Sustained reduction in blood glucose | Streptozotocin-induced diabetic rats on a high-fat diet | mdpi.com |
| Insulin Resistance | Reduced insulin resistance | Streptozotocin-induced diabetic rats on a high-fat diet | mdpi.com |
| Dyslipidemia | Improvement in lipid profile | Streptozotocin-induced diabetic rats on a high-fat diet | mdpi.com |
| Acute Oral Toxicity | Low toxicity (LD50 > 1250 mg/Kg) | Rats | mdpi.com |
Sustainable Synthesis and Green Chemistry Approaches in this compound Production
There is a significant and growing emphasis on developing environmentally friendly methods for the synthesis of this compound and its derivatives. nih.gov Green chemistry principles are being applied to minimize or eliminate the use of hazardous substances, reduce waste, and lower energy consumption. nih.govresearchgate.net Traditional synthetic processes often rely on harsh reaction conditions and toxic solvents. researchgate.net
Modern approaches focus on the use of greener alternatives, such as water as a solvent, and the development of efficient and recyclable catalysts. mdpi.comresearchgate.net For example, the condensation of 2-aminothiophenol (B119425) with aldehydes to form the benzothiazole ring can be effectively catalyzed by cetyltrimethyl ammonium (B1175870) bromide (CTAB) in water, avoiding the need for organic solvents. researchgate.net Other green methods include microwave-assisted synthesis, which can dramatically reduce reaction times, and the use of solid-supported catalysts that are easily separated and reused. nih.govresearchgate.net The cyclization of 2-aminothiophenols with CO2 represents another environmentally benign approach. mdpi.com These sustainable practices are not only crucial for environmental protection but also for making the industrial production of this compound-based compounds more economical and efficient. mdpi.com
Nanotechnology Applications of this compound Derivatives
Nanotechnology offers exciting new possibilities for enhancing the therapeutic and agrochemical applications of this compound derivatives. By incorporating these compounds into nanoscale delivery systems, such as nanoparticles, liposomes, or nanoemulsions, it is possible to overcome challenges like poor solubility, improve bioavailability, and achieve targeted delivery to specific cells or tissues.
Q & A
Q. What are the standard synthetic routes for 4-chlorobenzothiazole, and how can reaction conditions be optimized?
this compound is typically synthesized via cyclization reactions of substituted thioureas or through halogenation of benzothiazole precursors. A common method involves reacting 2-aminothiophenol derivatives with chlorinated carbonyl compounds under reflux in polar aprotic solvents like DMSO or DMF. For example, halogenation of benzothiazole using chlorinating agents (e.g., POCl₃) at elevated temperatures (80–100°C) yields this compound with ~65–75% efficiency. Optimization requires careful control of stoichiometry, solvent choice, and reaction time to minimize byproducts like 2-chloro isomers . Purity is confirmed via TLC, NMR, and HPLC, with recrystallization in ethanol/water mixtures improving yield .
Q. How should researchers characterize this compound to confirm structural integrity?
Key analytical techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., chlorine at C4) and aromatic proton splitting patterns.
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (C₇H₄ClNS, MW 169.63 g/mol) and isotopic patterns consistent with chlorine .
- X-ray crystallography : For unambiguous structural confirmation, particularly when synthesizing novel derivatives .
- FT-IR : Peaks at ~750 cm⁻¹ (C-Cl stretch) and ~1500 cm⁻¹ (benzothiazole ring vibrations) .
Q. What safety protocols are critical when handling this compound?
- Personal protective equipment (PPE) : Impervious gloves (e.g., nitrile), sealed goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods due to potential respiratory irritation from fine powders or vapors.
- Waste disposal : Halogenated waste must be segregated and treated via incineration or specialized chemical degradation .
Advanced Research Questions
Q. How do substituent modifications on the benzothiazole core influence biological activity?
Structure-activity relationship (SAR) studies show that the 4-chloro substituent enhances lipophilicity, improving membrane permeability in antimicrobial or anticancer assays. For instance, this compound derivatives exhibit increased inhibition of kinase enzymes (e.g., Akt) compared to non-halogenated analogs. Substitutions at C2 (e.g., bromine) or N1 (e.g., methyl groups) further modulate selectivity and potency . Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to target proteins, guiding rational design .
Q. What strategies resolve contradictions in reported biological data for this compound derivatives?
Discrepancies in IC₅₀ values or mechanism-of-action claims often arise from:
Q. How can computational methods enhance the design of this compound-based inhibitors?
- Molecular dynamics simulations : Predict stability of ligand-protein complexes over time (e.g., with GROMACS).
- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity .
- Retrosynthetic AI tools : Platforms like Pistachio or Reaxys propose novel synthetic routes for complex derivatives .
Q. What are the challenges in scaling up this compound synthesis for preclinical studies?
Key challenges include:
- Byproduct formation : Optimize reaction monitoring (e.g., in situ FT-IR) to detect intermediates.
- Solvent recovery : Replace high-boiling solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether).
- Purification : Use flash chromatography or recrystallization to achieve >98% purity for in vivo testing .
Methodological Considerations
Q. How should researchers validate enzyme inhibition mechanisms of this compound derivatives?
Q. What analytical techniques are essential for stability studies of this compound under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
